ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate
Overview
Description
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, a hydroxyethoxy group, and a phenyl ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the ethyl ester, amino, hydroxyethoxy, and phenyl groups. The reaction conditions often involve the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Quality control measures, such as chromatography and spectroscopy, are employed to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Substitution: The amino and hydroxyethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or alcohols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazole compounds with different functional groups.
Scientific Research Applications
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s potential biological activity makes it a candidate for studies on enzyme inhibition, receptor binding, and other biochemical processes.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to various biological effects, depending on the nature of the target and the pathways involved.
Comparison with Similar Compounds
Similar Compounds
Ethyl 5-amino-3-(2-hydroxyethoxy)-4-isoxazolecarboxylate: A structurally related compound with an isoxazole ring instead of a pyrazole ring.
5-Amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ethyl ester group.
Uniqueness
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.
Biological Activity
Ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenyl-1H-pyrazole-4-carboxylate is a synthetic compound belonging to the pyrazole family, characterized by its unique structural features, including an ethyl ester group, an amino group, a hydroxyethoxy group, and a phenyl ring. This compound has garnered attention in various fields of research due to its potential biological activities, including antimicrobial and anti-inflammatory properties.
- Molecular Formula : C₁₄H₁₇N₃O₄
- Molecular Weight : 291.31 g/mol
- CAS Number : 321391-76-8
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The process includes the preparation of the pyrazole core followed by the introduction of various functional groups. Common solvents used in the synthesis include ethanol and methanol, with acid or base catalysts facilitating the reactions.
Antimicrobial Activity
Research indicates that derivatives of pyrazole compounds, including this compound, exhibit significant antimicrobial properties. A study demonstrated that related pyrazole derivatives showed varying degrees of effectiveness against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MIC) for some derivatives were reported as follows:
Compound Name | Target Bacteria | MIC (µg/ml) |
---|---|---|
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Staphylococcus aureus | 7.81 - 62.5 |
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Escherichia coli | 250 - 1000 |
N-Ethyl-3-amino-5-oxo-4-phenyl-2,5-dihydro-1H-pyrazole | Haemophilus influenzae | <62.5 |
These findings suggest that while some derivatives are potent against specific strains, others exhibit weaker activity against Gram-negative bacteria .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has been explored in various studies. Pyrazole derivatives have been shown to inhibit cyclooxygenase enzymes (COX), which are key players in inflammatory processes. A review highlighted that certain pyrazole compounds demonstrated selective COX-2 inhibition with promising anti-inflammatory effects superior to standard treatments like celecoxib .
The biological activity of this compound is believed to involve its interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites or allosteric sites on target proteins, modulating their activity and leading to various biological effects.
Case Study 1: Antimicrobial Efficacy
In a study investigating the antimicrobial efficacy of pyrazole derivatives, ethyl 5-amino derivatives were tested against multiple bacterial strains. The results indicated significant activity against biofilm-forming cells of Haemophilus spp., with MIC values indicating effective inhibition at low concentrations .
Case Study 2: Cytotoxicity Assessment
The cytotoxicity of ethyl 5-amino derivatives was assessed using Vero cells as a model. Results showed no cytotoxic effects up to concentrations of 200 µg/ml, indicating a favorable safety profile for further therapeutic exploration .
Properties
IUPAC Name |
ethyl 5-amino-3-(2-hydroxyethoxy)-1-phenylpyrazole-4-carboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O4/c1-2-20-14(19)11-12(15)17(10-6-4-3-5-7-10)16-13(11)21-9-8-18/h3-7,18H,2,8-9,15H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDCZFJPNGCIIIF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(N=C1OCCO)C2=CC=CC=C2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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